molecular formula C7H7N3OS B11909235 2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1h)-one

2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1h)-one

Cat. No.: B11909235
M. Wt: 181.22 g/mol
InChI Key: JZPBGYVCJZLUQM-UHFFFAOYSA-N
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Description

2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals. The structure of this compound includes a thieno ring fused with a pyrimidine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-cyanopyridine with methyl thioglycolate under basic conditions, followed by cyclization to form the thienopyrimidine core . Another approach includes the use of 2-amino-3-cyanopyridine with various carbonyl compounds in the presence of a base, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thienopyrimidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to its therapeutic effects . The compound’s structure allows it to interact with various proteins and enzymes, making it a versatile molecule in drug design .

Comparison with Similar Compounds

2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one can be compared with other thienopyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

2-amino-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3OS/c1-3-2-4-5(11)9-7(8)10-6(4)12-3/h2H,1H3,(H3,8,9,10,11)

InChI Key

JZPBGYVCJZLUQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)N

Origin of Product

United States

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